molecular formula C24H32N2O11 B15352100 Enalaprilat N-Glucuronide

Enalaprilat N-Glucuronide

Cat. No.: B15352100
M. Wt: 524.5 g/mol
InChI Key: RKDVIZJEYCSTBN-RTPARARYSA-N
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Description

Enalaprilat N-Glucuronide is a metabolite of enalaprilat, which is itself an active form of the prodrug enalapril. Enalaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), widely used in the treatment of hypertension and heart failure. The glucuronidation of enalaprilat enhances its solubility and facilitates its excretion from the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Enalaprilat N-Glucuronide typically involves the glucuronidation of enalaprilat. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation uses UDP-glucuronosyltransferases (UGTs) to transfer glucuronic acid from UDP-glucuronic acid to enalaprilat. Chemical glucuronidation can be performed using glucuronic acid derivatives under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound often employs biocatalysis due to its specificity and efficiency. Large-scale synthesis may involve the use of immobilized enzymes to facilitate the glucuronidation process, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Enalaprilat N-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety. Conjugation reactions, such as glucuronidation, are crucial for its formation and metabolism.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Glucuronidation: UDP-glucuronic acid and UDP-glucuronosyltransferases in a buffered solution.

Major Products Formed:

    Hydrolysis: Enalaprilat and glucuronic acid.

    Glucuronidation: this compound.

Scientific Research Applications

Enalaprilat N-Glucuronide has several applications in scientific research:

    Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.

    Biology: Investigated for its role in drug metabolism and pharmacokinetics.

    Medicine: Studied for its potential therapeutic effects and as a biomarker for enalaprilat metabolism.

    Industry: Utilized in the development of ACE inhibitors and related pharmaceuticals.

Mechanism of Action

Enalaprilat N-Glucuronide exerts its effects primarily through its parent compound, enalaprilat. Enalaprilat inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The glucuronidation of enalaprilat enhances its solubility and facilitates renal excretion, thus modulating its pharmacokinetics.

Comparison with Similar Compounds

    Enalapril: The prodrug form of enalaprilat, which is converted to enalaprilat in the body.

    Lisinopril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Ramipril: A prodrug that is converted to ramiprilat, an ACE inhibitor with a longer duration of action.

Uniqueness: Enalaprilat N-Glucuronide is unique due to its enhanced solubility and excretion profile compared to its parent compound, enalaprilat. This glucuronidation process is crucial for the efficient elimination of the drug from the body, reducing potential side effects and improving therapeutic outcomes.

Properties

Molecular Formula

C24H32N2O11

Molecular Weight

524.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C24H32N2O11/c1-12(20(30)25-11-5-8-14(25)22(31)32)26(15(23(33)34)10-9-13-6-3-2-4-7-13)21-18(29)16(27)17(28)19(37-21)24(35)36/h2-4,6-7,12,14-19,21,27-29H,5,8-11H2,1H3,(H,31,32)(H,33,34)(H,35,36)/t12-,14-,15-,16-,17-,18+,19-,21+/m0/s1

InChI Key

RKDVIZJEYCSTBN-RTPARARYSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](CCC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)N(C2C(C(C(C(O2)C(=O)O)O)O)O)C(CCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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